molecular formula C26H28N2O5S B2812136 N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide CAS No. 865614-65-9

N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No. B2812136
CAS RN: 865614-65-9
M. Wt: 480.58
InChI Key: YAIYZBXJEQCEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C26H28N2O5S/c1-19-11-13-21(14-12-19)34(31,32)28(15-6-16-29)17-20(30)18-33-27-26-24-9-4-2-7-22(24)23-8-3-5-10-25(23)26/h2-5,7-14,20,29-30H,6,15-18H2,1H3 . This string provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of sulfonamide derivatives, including N-substituted benzene sulfonamides, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, compounds demonstrated significant efficacy against various microbial strains and cancer cell lines, suggesting the potential of N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide derivatives in medical research and therapy (Mahesh Kumar et al., 2014).

Synthesis and Chemical Reactivity

The copper-catalyzed radical N-demethylation of amides using N-fluorobenzenesulfonimide highlights innovative approaches in organic synthesis, potentially impacting the development of new chemical entities and the functional modification of molecules, including N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (Xu Yi et al., 2020).

Molecular Structure and Interaction Studies

Complexes involving asymmetric sulfonamide Schiff-base ligands, including N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, have been synthesized and characterized. These complexes provide insights into molecular architecture and are of interest for their potential applications in catalysis, material science, and as models for studying intermolecular interactions (Shu’ni Li et al., 2009).

properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-19-11-13-21(14-12-19)34(31,32)28(15-6-16-29)17-20(30)18-33-27-26-24-9-4-2-7-22(24)23-8-3-5-10-25(23)26/h2-5,7-14,20,29-30H,6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIYZBXJEQCEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCO)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.